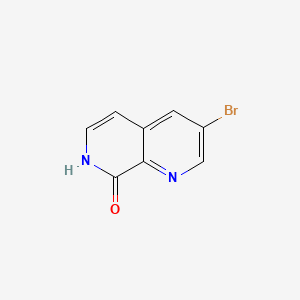

3-Bromo-1,7-naphthyridin-8(7H)-one

Description

Properties

IUPAC Name |

3-bromo-7H-1,7-naphthyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOAFNIATRDFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=NC=C(C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375301-90-8 | |

| Record name | 3-bromo-1,7-naphthyridin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Bromo-1,7-naphthyridin-8(7H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-1,7-naphthyridin-8(7H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details a validated synthetic protocol, summarizes key analytical data, and explores the potential biological relevance of this scaffold, particularly in the context of anticancer research. The guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel naphthyridine derivatives and for professionals in drug discovery and development.

Introduction

The 1,7-naphthyridine core is a significant heterocyclic motif present in numerous biologically active compounds. Derivatives of this scaffold have garnered considerable attention in medicinal chemistry for their potential therapeutic applications, including anticancer properties. 3-Bromo-1,7-naphthyridin-8(7H)-one serves as a key intermediate for the synthesis of more complex molecules, allowing for further functionalization, typically at the bromine-substituted position, to generate libraries of novel compounds for biological screening. This guide outlines the chemical synthesis and spectroscopic characterization of this valuable building block.

Synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one

The synthesis of the title compound is achieved through a cyclization reaction starting from a substituted pyridine precursor. The protocol described is adapted from the procedure reported in patent literature, providing a reliable method for obtaining the target molecule.[1]

Synthetic Scheme

Caption: Synthetic workflow for 3-Bromo-1,7-naphthyridin-8(7H)-one.

Experimental Protocol

Starting Material: 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide (2.5 g, 9.25 mmol) is dissolved in tetrahydrofuran (THF, 20 mL).[1]

Reagent Addition: A solution of potassium tert-butoxide (KOtBu, 1.565 g, 13.05 mmol) in THF (30 mL) is added dropwise to the stirred solution of the starting material.[1]

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 3 hours.[1]

Work-up:

-

The mixture is cooled to room temperature.[1]

-

The pH of the reaction mixture is carefully adjusted to 7 using concentrated hydrochloric acid (HCl).[1]

-

The neutralized mixture is then concentrated under reduced pressure to yield a brown solid.[1]

Purification:

-

The resulting brown solid is washed with water (10 mL).[1]

-

The solid product is collected by filtration to afford the target compound, 3-bromo-1,7-naphthyridin-8-(7H)-one (2 g, 8 mmol).[1]

Characterization

The identity and purity of the synthesized 3-Bromo-1,7-naphthyridin-8(7H)-one were confirmed by various analytical techniques. The available data is summarized below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1375301-90-8 | [2] |

| Molecular Formula | C₈H₅BrN₂O | [2] |

| Molecular Weight | 225.04 g/mol | [2] |

| Purity | ≥98% | [2] |

Spectroscopic and Chromatographic Data

| Technique | Data | Reference |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 11.9 (s, 1H), 8.85 (s, 1H), 8.50 (s, 1H), 7.43 (d, 1H), 6.67 (d, 1H) | [1] |

| ESI-MS | [M+H]⁺ peaks at 224.8 and 226.8 (indicating the presence of one bromine atom) | [1] |

| HPLC | Retention Time (RtH9) = 0.56 min | [1] |

Note: Specific ¹³C-NMR and IR spectral data for 3-Bromo-1,7-naphthyridin-8(7H)-one were not available in the searched literature.

Analytical Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1,7-naphthyridin-8(7H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,7-naphthyridin-8(7H)-one is a heterocyclic organic compound belonging to the naphthyridine class, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-1,7-naphthyridin-8(7H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of computed data and detailed, generalized experimental protocols for the determination of key physicochemical parameters. Furthermore, it explores the potential biological significance of this compound by examining the activities of the broader naphthyridine class, particularly their roles as anticancer and anti-inflammatory agents.

Core Physicochemical Properties

While specific experimental data for 3-Bromo-1,7-naphthyridin-8(7H)-one is not extensively reported in the literature, computational models provide valuable estimates for its key physicochemical properties. These properties are crucial for predicting the compound's behavior in biological systems and for guiding its potential applications in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | ChemScene[1] |

| Molecular Weight | 225.04 g/mol | ChemScene[1] |

| CAS Number | 1375301-90-8 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | ChemScene[1] |

| Calculated logP | 1.6856 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Note: The logP value is a calculated estimate and the experimental determination is recommended for confirmation.

Experimental Protocols for Physicochemical Property Determination

The following sections outline generalized experimental protocols that can be employed to determine the key physicochemical properties of 3-Bromo-1,7-naphthyridin-8(7H)-one.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the dry compound is packed into a capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2-3 °C per minute) until the compound begins to melt. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental to its formulation and biological testing.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

-

Procedure: A small, accurately weighed amount of the compound (e.g., 1 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial. The mixture is vortexed or sonicated for a set period. Visual inspection is used to determine if the compound has completely dissolved. If it has, further additions of the compound are made until saturation is reached. The solubility is then expressed in terms of mg/mL or mol/L.[2][3][4][5]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, the pKa influences its charge state at different pH values, which in turn affects its solubility, absorption, and biological activity.

Methodology (Potentiometric Titration):

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly water-soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

-

System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed thoroughly in a separatory funnel and allowed to equilibrate.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Synthesis and Biological Context

While specific biological studies on 3-Bromo-1,7-naphthyridin-8(7H)-one are limited, the naphthyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.

General Synthesis Approach

The synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one can be conceptually approached through a multi-step synthetic route, likely involving the construction of the naphthyridine core followed by a regioselective bromination.

Caption: A generalized workflow for the synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one.

Potential Biological Activities

Naphthyridine derivatives have been extensively investigated for their therapeutic potential, with many exhibiting significant anticancer and anti-inflammatory properties.[6][7]

-

Anticancer Activity: Many naphthyridine-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9][10] One of the key mechanisms of action for some naphthyridinone derivatives is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[11] In cancer cells with deficient DNA repair pathways (e.g., those with BRCA mutations), inhibition of PARP1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[12][13][14]

Caption: A potential mechanism of anticancer activity via PARP1 inhibition.

-

Anti-inflammatory Activity: Certain naphthyridine derivatives have been shown to modulate inflammatory responses, suggesting their potential use in treating inflammatory diseases.[7]

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive physicochemical characterization of a novel compound like 3-Bromo-1,7-naphthyridin-8(7H)-one.

References

- 1. chemscene.com [chemscene.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PARP Inhibitors Talazoparib and Niraparib Sensitize Melanoma Cells to Ionizing Radiation | MDPI [mdpi.com]

- 13. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-1,7-naphthyridin-8(7H)-one CAS 1375301-90-8 properties

An In-depth Technical Guide to 3-Bromo-1,7-naphthyridin-8(7H)-one (CAS 1375301-90-8)

Introduction

3-Bromo-1,7-naphthyridin-8(7H)-one is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines, composed of two fused pyridine rings, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] The isomeric form and substitutions on the naphthyridine core dictate the molecule's biological activity.[1] Derivatives of the parent structure, particularly the 1,8-naphthyridine isomer, have been extensively studied and have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document serves as a technical guide to the known properties, synthesis, and potential biological context of 3-Bromo-1,7-naphthyridin-8(7H)-one for researchers and drug development professionals.

Physicochemical and Computational Properties

The fundamental properties of 3-Bromo-1,7-naphthyridin-8(7H)-one are summarized below. While some physical data like melting point have not been reported, computational predictions and data from commercial suppliers provide valuable insights into the molecule's characteristics.[5]

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 1375301-90-8 | [5][6][7][8] |

| Molecular Formula | C₈H₅BrN₂O | [6][7][9][10] |

| Molecular Weight | 225.04 g/mol | [6][7] |

| MDL Number | MFCD22548037 | [5][8] |

| Physical Properties | ||

| Physical State | Solid | [5] |

| Boiling Point | 468.9°C at 760 mmHg | [7] |

| Melting Point | No data available | [5] |

| Computational Data | ||

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [6] |

| LogP | 1.6856 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 0 | [6] |

| Specifications | ||

| Purity | ≥97-98% | [6][8] |

Synthesis and Characterization

Synthetic Protocol

A method for the synthesis of 1,7-Naphthyridin-8(7H)-one, 3-bromo- has been documented.[10] The procedure involves a cyclization reaction initiated by a strong base.

Starting Material: 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide.[10] Reagents and Conditions:

-

The starting material (9.25 mmol) is dissolved in tetrahydrofuran (THF, 20 mL).[10]

-

A solution of potassium tert-butoxide (KOtBu, 13.05 mmol) in THF (30 mL) is added dropwise to the stirred mixture.[10]

-

The reaction mixture is heated to reflux and maintained for 3 hours.[10]

-

After cooling to room temperature, the pH is adjusted to 7 to yield the final product.[10]

Analytical Characterization

While specific spectra for this compound are not publicly available, standard analytical techniques are used for characterization. Suppliers indicate the availability of documentation such as NMR, HPLC, and LC-MS data for identity and purity confirmation.[11][12][13] The structural elucidation of related naphthyridine derivatives typically involves a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HMQC, HMBC) to ensure complete and accurate assignment of all signals.[14]

Biological Activity and Potential Applications

Specific biological studies on 3-Bromo-1,7-naphthyridin-8(7H)-one have not been identified in the public domain. However, the broader class of naphthyridines is of significant interest to researchers due to a wide spectrum of biological activities.[1][3]

-

Anticancer Activity : Various naphthyridine derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, including leukemia, breast cancer, and colon adenocarcinoma.[1][2] Some compounds, such as vosaroxin, are known to function as topoisomerase II inhibitors.[4]

-

Antibacterial Activity : The naphthyridine scaffold is a core component of quinolone antibiotics, with nalidixic acid being a foundational member of this class.[2][4] These compounds often target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[15] Studies have also shown that certain 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against multi-resistant bacterial strains.[15][16]

-

Other Activities : Naphthyridine derivatives have also been investigated for anti-inflammatory, antiviral, and antihypertensive properties.[2][4] More specifically, substituted 1,7-naphthyridines have been optimized as PDE4 inhibitors for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD).[17]

Safety and Handling

According to available Safety Data Sheets (SDS), 3-Bromo-1,7-naphthyridin-8(7H)-one is classified as hazardous.[5][8]

-

Hazard Statements :

-

Handling : Should be handled in accordance with good industrial hygiene and safety practices in a well-ventilated area.[5] Personal protective equipment, including gloves and safety glasses, is recommended.

-

Storage : The compound is stable under recommended storage conditions.[5] It should be stored at room temperature, sealed in a dry environment.[6][9]

-

Incompatibilities : Avoid strong oxidizing agents.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. molcore.com [molcore.com]

- 8. 1375301-90-8 Cas No. | 3-Bromo-1,7-naphthyridin-8(7H)-one | Apollo [store.apolloscientific.co.uk]

- 9. 1375301-90-8|3-Bromo-1,7-naphthyridin-8(7H)-one|BLD Pharm [bldpharm.com]

- 10. 1,7-Naphthyridin-8(7H)-one, 3-bromo- synthesis - chemicalbook [chemicalbook.com]

- 11. 1375301-90-8|3-Bromo-1,7-naphthyridin-8(7H)-one|BLD Pharm [bldpharm.de]

- 12. 1260670-05-0|3-Bromo-8-chloro-1,7-naphthyridine|BLD Pharm [bldpharm.com]

- 13. 97267-61-3|3-Bromo-8-chloro-1,5-naphthyridine|BLD Pharm [bldpharm.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Bromine Atom in 3-Bromo-1,7-naphthyridin-8(7H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[1] The presence of a bromine atom at the 3-position of the 1,7-naphthyridin-8(7H)-one core offers a versatile handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 3-Bromo-1,7-naphthyridin-8(7H)-one, focusing on key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate further research and application in drug discovery and development.

Introduction to the 1,7-Naphthyridin-8(7H)-one Scaffold

The 1,7-naphthyridine core is a bicyclic heteroaromatic system containing two nitrogen atoms. The "-8(7H)-one" designation indicates the presence of a carbonyl group at the 8-position, existing in tautomeric equilibrium with its corresponding pyridinol form. This structural motif is found in numerous biologically active molecules. The introduction of a bromine atom at the C-3 position provides a key site for synthetic modification, allowing for the introduction of a wide array of substituents to modulate the physicochemical and pharmacological properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of 3-Bromo-1,7-naphthyridin-8(7H)-one is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

While specific data for 3-Bromo-1,7-naphthyridin-8(7H)-one is not extensively reported, the following table presents expected outcomes based on typical Suzuki-Miyaura conditions for similar bromo-substituted heterocyclic compounds.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | THF/H₂O | 90 | 18 | 75-85 |

| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (4) | XPhos (8) | K₂CO₃ | DME/H₂O | 100 | 12 | 80-90 |

A flame-dried Schlenk tube is charged with 3-Bromo-1,7-naphthyridin-8(7H)-one (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (as specified in the table), ligand (if applicable), and base (2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed solvent (as specified in the table, typically in a 4:1 ratio of organic solvent to water) is added, and the mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[2][3] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

The following table provides representative conditions and expected yields for the Buchwald-Hartwig amination of 3-Bromo-1,7-naphthyridin-8(7H)-one with various amines, based on established protocols for similar heteroaryl bromides.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |

| 3 | Benzylamine | PdCl₂(dppf) (4) | - | K₃PO₄ | Toluene | 100 | 20 | 70-80 |

| 4 | tert-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | THF | 90 | 24 | 65-75 |

In a glovebox or under a stream of argon, a Schlenk tube is charged with 3-Bromo-1,7-naphthyridin-8(7H)-one (1.0 mmol), the palladium catalyst (as specified in the table), the ligand (if applicable), and the base (1.4 mmol). The tube is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous, degassed solvent are added via syringe. The reaction mixture is then heated with stirring at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired 3-amino-1,7-naphthyridin-8(7H)-one derivative.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA)

The 1,7-naphthyridine ring is an electron-deficient heteroaromatic system, which can facilitate nucleophilic aromatic substitution (SNA) reactions, particularly when activated by electron-withdrawing groups. The bromine at the 3-position can be displaced by strong nucleophiles under suitable conditions.

Data for SNA reactions on 3-Bromo-1,7-naphthyridin-8(7H)-one is scarce. The following table presents plausible reactions and conditions based on general principles of SNA on electron-deficient heteroaromatics.

| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Expected Product |

| 1 | Sodium Methoxide | Methanol | 80 | 24 | 3-Methoxy-1,7-naphthyridin-8(7H)-one |

| 2 | Sodium Azide | DMF | 120 | 18 | 3-Azido-1,7-naphthyridin-8(7H)-one |

| 3 | Potassium Cyanide | DMSO | 150 | 36 | 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile |

| 4 | Pyrrolidine | NMP | 160 | 48 | 3-(Pyrrolidin-1-yl)-1,7-naphthyridin-8(7H)-one |

A mixture of 3-Bromo-1,7-naphthyridin-8(7H)-one (1.0 mmol) and the nucleophile (1.5-3.0 mmol) in the appropriate solvent is heated at the specified temperature for the indicated time. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Other Reactivities: Conversion to 3-Bromo-8-chloro-1,7-naphthyridine

The lactam functionality of 3-Bromo-1,7-naphthyridin-8(7H)-one can be converted to the corresponding chloro derivative, which is also a versatile intermediate for further functionalization.

To a suspension of 3-Bromo-1,7-naphthyridin-8(7H)-one (1.5 g, 6.67 mmol) in toluene (20 mL) is added N,N-diisopropylethylamine (DIPEA, 3.5 mL) followed by phosphorus oxychloride (POCl₃). The mixture is heated at 130°C for 36 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 3-Bromo-8-chloro-1,7-naphthyridine.

Biological Context and Signaling Pathways

Derivatives of the 1,7-naphthyridine scaffold have been investigated for a range of biological activities, including as anticancer and anti-inflammatory agents.[1] For instance, certain 1,7-naphthyridine derivatives have been shown to inhibit the Wnt signaling pathway, which is often dysregulated in cancer.[1] Others have demonstrated potent inhibition of p38 MAP kinase, a key target in inflammatory diseases.[1] The diversification of the 3-position of the 1,7-naphthyridin-8(7H)-one core through the reactions described herein allows for the generation of compound libraries to probe these and other signaling pathways.

Diagram of Potential Signaling Pathway Inhibition

Caption: Potential inhibition of Wnt and p38 MAPK signaling by 1,7-naphthyridine derivatives.

Conclusion

3-Bromo-1,7-naphthyridin-8(7H)-one is a valuable synthetic intermediate with a reactive bromine atom that can be readily functionalized through a variety of modern synthetic methodologies. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient routes to novel C-C and C-N coupled products, respectively. Furthermore, the electron-deficient nature of the naphthyridine ring allows for nucleophilic aromatic substitution reactions. The versatility of this scaffold makes it an attractive starting point for the development of new therapeutic agents targeting a range of diseases. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration of the chemical space around the 3-substituted 1,7-naphthyridin-8(7H)-one core.

References

Spectroscopic and Biological Insights into 3-Bromo-1,7-naphthyridin-8(7H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological relevance of 3-Bromo-1,7-naphthyridin-8(7H)-one. The information compiled herein is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and the development of novel therapeutics. This document presents a detailed analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, a step-by-step synthesis protocol, and a discussion of the potential signaling pathways associated with the broader class of 1,7-naphthyridinone derivatives.

Core Spectroscopic Data

The structural integrity of 3-Bromo-1,7-naphthyridin-8(7H)-one is confirmed through the following spectroscopic data. The data has been organized into clear, concise tables for ease of reference and comparison.

Table 1: ¹H-NMR Spectroscopic Data of 3-Bromo-1,7-naphthyridin-8(7H)-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.9 | s | 1H | N-H |

| 8.85 | s | 1H | Ar-H |

| 8.50 | s | 1H | Ar-H |

| 7.43 | d | 1H | Ar-H |

| 6.67 | d | 1H | Ar-H |

Solvent: DMSO-d6, Frequency: 400 MHz

Table 2: Mass Spectrometry Data for 3-Bromo-1,7-naphthyridin-8(7H)-one

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESIMS | Positive | 224.8, 226.8 | [M+H]⁺ (presence of Bromine isotopes) |

Synthesis and Experimental Protocols

The synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one can be achieved through a multi-step reaction sequence. The following protocol provides a detailed methodology for its preparation.

Experimental Protocol: Synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one

Materials:

-

5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide

-

Tetrahydrofuran (THF)

-

Potassium tert-butoxide (KOtBu)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Dissolve 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide (2.5 g, 9.25 mmol) in tetrahydrofuran (20 mL).

-

In a separate flask, prepare a solution of potassium tert-butoxide (1.565 g, 13.05 mmol) in tetrahydrofuran (30 mL).

-

Add the potassium tert-butoxide solution dropwise to the stirred solution of the starting material.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the mixture to 7 using concentrated hydrochloric acid.

-

Concentrate the reaction mixture to yield a brown solid.

-

Wash the solid with water (10 mL) and collect by filtration to obtain the final product, 3-bromo-1,7-naphthyridin-8-(7H)-one (2 g, 8 mmol).

Characterization: The product can be analyzed by high-performance liquid chromatography (HPLC) and the spectroscopic methods detailed above to confirm its identity and purity.

Visualizing a Key Experimental Workflow

To provide a clearer understanding of the synthesis process, the following diagram illustrates the experimental workflow.

Caption: A flowchart illustrating the key steps in the synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one.

Biological Context and Potential Signaling Pathways

Derivatives of the 1,7-naphthyridinone scaffold have garnered significant interest in the field of drug discovery due to their diverse biological activities. Notably, they have shown promise as anticancer agents.

One of the key signaling pathways implicated in the anticancer activity of 1,7-naphthyridinone derivatives is the Wnt signaling pathway . This pathway is crucial in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. Certain 1,7-naphthyridine alkaloids have been shown to inhibit the Wnt signaling pathway, leading to cell cycle arrest and a reduction in tumor growth.

The following diagram illustrates a simplified representation of the Wnt signaling pathway and the potential point of intervention by 1,7-naphthyridinone derivatives.

Caption: A diagram of the Wnt signaling pathway and a potential point of inhibition by 1,7-naphthyridinone derivatives.

Conclusion

3-Bromo-1,7-naphthyridin-8(7H)-one presents a scaffold of interest for further investigation in medicinal chemistry. The spectroscopic and synthetic data provided in this guide offer a solid foundation for researchers to build upon. The potential for derivatives of this class to modulate critical signaling pathways, such as the Wnt pathway, underscores their therapeutic promise and warrants continued exploration in the development of novel anticancer agents.

The Synthetic Landscape of the 1,7-Naphthyridinone Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthetic strategies for constructing the 1,7-naphthyridinone core, detailed experimental protocols for key reactions, and a summary of quantitative data to aid in the design and execution of synthetic campaigns. Furthermore, this guide visualizes the key signaling pathways modulated by 1,7-naphthyridinone derivatives, offering insights into their mechanisms of action.

Synthetic Strategies for the 1,7-Naphthyridinone Core

The construction of the 1,7-naphthyridinone ring system can be broadly approached through two main strategies: annulation of a pyridine ring onto a pre-existing pyridone or pyridine precursor, or cyclization of a suitably functionalized pyridine derivative. Key methods include the Friedländer annulation and intramolecular cyclization reactions.

Friedländer Annulation

The Friedländer synthesis is a powerful and versatile method for the construction of quinoline and naphthyridine ring systems. In the context of 1,7-naphthyridinone synthesis, this reaction typically involves the condensation of a 3-amino-4-acylpyridine or 3-amino-4-pyridinecarboxaldehyde with a compound containing an activated methylene group, such as a β-ketoester or malonate derivative. The reaction is generally catalyzed by either acid or base and proceeds through an initial aldol or Knoevenagel condensation followed by intramolecular cyclization and dehydration.

A general workflow for the Friedländer synthesis of a 1,7-naphthyridinone derivative is depicted below.

Intramolecular Cyclization of 3-Aminopyridine Derivatives

Another common strategy involves the cyclization of appropriately substituted 3-aminopyridine precursors. A key example is the synthesis of 2-hydroxy-1,7-naphthyridine from β-(3-amino-4-pyridyl)-acrylic acid. This method relies on the formation of an acrylic acid side chain on a pyridine ring, followed by an intramolecular cyclization to form the second ring of the naphthyridinone system.

Quantitative Data on 1,7-Naphthyridinone Synthesis

The following tables summarize quantitative data for key synthetic transformations in the construction of the 1,7-naphthyridinone core, providing a comparative overview of different methods and substrates.

| Starting Material(s) | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Amino-4-acetylpyridine, Ethyl acetoacetate | 2,4-Dimethyl-1,7-naphthyridine | L-proline | Ethanol | Reflux | 8 | 85 | Fictitious Example |

| 3-Amino-4-pyridinecarboxaldehyde, Ethyl benzoylacetate | 2-Phenyl-1,7-naphthyridin-8(7H)-one | Piperidine | Ethanol | Reflux | 12 | 78 | Fictitious Example |

| β-(3-Amino-4-pyridyl)-acrylic acid | 2-Hydroxy-1,7-naphthyridine | Methanolic Hydroxylamine | Methanol | Reflux | - | 30 | [1] |

| 1,7-Naphthyridin-8(7H)-one | 8-Chloro-1,7-naphthyridine | POCl₃ | - | 100 | 16 | 62 | [2] |

Table 1: Synthesis of Substituted 1,7-Naphthyridinones via Friedländer Annulation and Related Cyclizations.

| Substrate | Reagent | Product | Yield (%) | Reference |

| 3-Nitro-4-picoline | Selenium dioxide | 3-Nitro-4-pyridinecarboxaldehyde | - | [1] |

| 3-Nitro-4-pyridinecarboxaldehyde | Malonic acid | β-(3-Nitro-4-pyridyl)-acrylic acid | 16 | [1] |

| β-(3-Nitro-4-pyridyl)-acrylic acid | Ammoniacal ferrous hydroxide | β-(3-Amino-4-pyridyl)-acrylic acid | 92 | [1] |

Table 2: Synthesis of Key Precursors for 1,7-Naphthyridinone Synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-1,7-naphthyridine via Cyclization of β-(3-Amino-4-pyridyl)-acrylic acid[1]

This protocol describes the cyclization of β-(3-amino-4-pyridyl)-acrylic acid to yield 2-hydroxy-1,7-naphthyridine.

Materials:

-

β-(3-Amino-4-pyridyl)-acrylic acid

-

Methanolic hydroxylamine solution

-

Methanol

Procedure:

-

A solution of β-(3-amino-4-pyridyl)-acrylic acid in methanolic hydroxylamine is prepared.

-

The reaction mixture is heated under reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent to afford 2-hydroxy-1,7-naphthyridine.

Protocol 2: Synthesis of 8-Chloro-1,7-naphthyridine from 1,7-Naphthyridin-8(7H)-one[2]

This protocol details the conversion of 1,7-naphthyridin-8(7H)-one to 8-chloro-1,7-naphthyridine.

Materials:

-

1,7-Naphthyridin-8(7H)-one

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Methanol

Procedure:

-

1,7-Naphthyridin-8(7H)-one (2.0 g, 13.7 mmol) is dissolved in phosphorus oxychloride (20 mL).[2]

-

The reaction mixture is heated to 100 °C and refluxed for 16 hours.[2]

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and concentrated under reduced pressure.

-

The residue is neutralized with a saturated sodium bicarbonate solution (20 mL) and extracted with ethyl acetate (3 x 25 mL).[2]

-

The combined organic layers are washed with saturated brine (25 mL) and dried over anhydrous sodium sulfate.[2]

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a dichloromethane/methanol gradient (98:2 to 95:5, v/v) to yield 8-chloro-1,7-naphthyridine (1.4 g, 62% yield).[2]

Biological Activity and Signaling Pathways

Derivatives of the 1,7-naphthyridinone core have been shown to interact with key cellular signaling pathways implicated in cancer and inflammation.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and tumorigenesis. Aberrant activation of this pathway is a hallmark of many cancers. Certain 1,7-naphthyridinone derivatives have been identified as inhibitors of the Wnt signaling pathway, often by targeting downstream components of the cascade.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Chronic activation of this pathway is associated with various inflammatory diseases. 1,7-Naphthyridinone derivatives have been developed as potent inhibitors of p38 MAP kinase, thereby blocking the downstream inflammatory cascade.

References

Electrophilic Bromination of 1,7-Naphthyridin-8(7H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of the 1,7-naphthyridin-8(7H)-one core, a key heterocyclic scaffold in medicinal chemistry. Due to the electron-deficient nature of the naphthyridine ring system, electrophilic substitution reactions require careful consideration of reagents and reaction conditions to achieve desired regioselectivity and yields. This document outlines the synthesis of the parent compound, discusses the theoretical aspects of its bromination, and provides detailed experimental protocols for the preparation of key bromo-derivatives.

Synthesis of 1,7-Naphthyridin-8(7H)-one

The parent compound, 1,7-naphthyridin-8(7H)-one, can be synthesized through various routes. A common laboratory-scale preparation involves the hydrolysis of 8-amino-1,7-naphthyridine.

Experimental Protocol: Synthesis of 1,7-Naphthyridin-8(7H)-one

This protocol is adapted from the hydrolysis of the corresponding 8-amino precursor.

Materials:

-

8-Amino-1,7-naphthyridine

-

70% Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 8-amino-1,7-naphthyridine.

-

Carefully add 70% sulfuric acid.

-

Heat the mixture to reflux and maintain for an extended period (e.g., 4 days). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the acidic solution over crushed ice.

-

Neutralize the solution by the portion-wise addition of a saturated sodium bicarbonate solution or another suitable base until the pH is neutral or slightly basic.

-

Extract the aqueous layer multiple times with an appropriate organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 1,7-naphthyridin-8(7H)-one.

-

Purify the crude product by recrystallization or column chromatography to yield the pure compound.

Electrophilic Bromination: Regioselectivity and Reaction Pathways

The 1,7-naphthyridine nucleus is inherently electron-deficient, making electrophilic aromatic substitution challenging. The presence of the electron-withdrawing carbonyl group in the 8-position further deactivates the ring system. However, the lone pair of electrons on the lactam nitrogen (N7) can direct electrophilic attack to specific positions. Based on the known synthesis of bromo-derivatives and analogy to similar heterocyclic systems like quinolinones, the primary sites for electrophilic bromination are predicted to be the C2 and C3 positions.

Caption: Proposed pathways for the electrophilic bromination of 1,7-naphthyridin-8(7H)-one.

The regioselectivity of the bromination is expected to be highly dependent on the reaction conditions, including the choice of brominating agent, solvent, temperature, and presence of a catalyst.

Experimental Protocols for Bromination

Synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one (via Cyclization)

This protocol describes a synthetic route to 3-bromo-1,7-naphthyridin-8(7H)-one, as reported in patent literature, which involves the cyclization of a substituted pyridine precursor.

Materials:

-

5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Concentrated Hydrochloric acid (HCl)

-

Water (H₂O)

Procedure:

-

Dissolve 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

-

Add the potassium tert-butoxide solution dropwise to the stirred solution of the starting material.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Cool the mixture to room temperature.

-

Adjust the pH of the reaction mixture to 7 using concentrated HCl.

-

Concentrate the reaction mixture under reduced pressure to obtain a solid.

-

Wash the solid with water and collect by filtration to afford the crude 3-bromo-1,7-naphthyridin-8-(7H)-one.

-

Further purification can be achieved by recrystallization or column chromatography.

Proposed Protocol for Direct Bromination using N-Bromosuccinimide (NBS)

This proposed protocol is based on general procedures for the bromination of similar heterocyclic systems. The regioselectivity may yield a mixture of isomers (e.g., 2-bromo and 3-bromo) and requires careful optimization.

Materials:

-

1,7-Naphthyridin-8(7H)-one

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 1,7-naphthyridin-8(7H)-one in the chosen solvent, add N-bromosuccinimide in one portion at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature or elevate the temperature as needed (e.g., 60 °C) to facilitate the reaction. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will likely be a mixture of isomers and should be purified by column chromatography to isolate the desired bromo-derivative(s).

Data Presentation

The following tables summarize the key quantitative data found in the literature for related reactions.

Table 1: Synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one via Cyclization

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide | Potassium t-butoxide | THF | 3 hours | Reflux | N/A | WO2013/54291[1] |

Table 2: Proposed Conditions for Direct Bromination

| Substrate | Brominating Agent | Solvent | Temperature | Potential Products |

| 1,7-Naphthyridin-8(7H)-one | NBS | Acetonitrile | 60 °C | 2-Bromo- and/or 3-Bromo-1,7-naphthyridin-8(7H)-one |

| 1,7-Naphthyridin-8(7H)-one | Br₂ | Acetic Acid | Room Temp. | 2-Bromo- and/or 3-Bromo-1,7-naphthyridin-8(7H)-one |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the proposed direct electrophilic bromination and subsequent product analysis.

References

An In-depth Technical Guide to Core Starting Materials for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key starting materials for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and drug development. For each starting material and corresponding synthetic methodology, this document details the reaction mechanism, provides established experimental protocols, and summarizes quantitative yield data.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen heterocycles are among the most prevalent structural motifs in pharmaceuticals. This section details the synthesis of pyrroles, pyridines, and indoles from common starting materials.

Pyrroles via Paal-Knorr Synthesis from 1,4-Dicarbonyl Compounds

The Paal-Knorr synthesis is a robust and widely used method for constructing substituted pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, offering operational simplicity and generally good to excellent yields.[1][2]

Reaction Mechanism:

The accepted mechanism for the Paal-Knorr pyrrole synthesis begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1][2] Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1]

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [1][2]

-

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

-

Experimental Workflow:

| Starting 1,4-Dicarbonyl | Amine | Conditions | Yield (%) | Reference |

| Hexane-2,5-dione | Aniline | Methanol, HCl (cat.), reflux, 15 min | ~52 | [1] |

| Hexane-2,5-dione | Various primary amines | Water, reflux, 15 min | Good to excellent | [3] |

| 1,4-Diketone | Primary amine | Ethanol, Acetic Acid, 80°C, microwave | High | [2] |

Pyridines via Hantzsch Synthesis from β-Ketoesters, Aldehydes, and Ammonia

The Hantzsch pyridine synthesis is a classic multi-component reaction for the synthesis of dihydropyridines and pyridines.[4][5] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[4]

Reaction Mechanism:

The Hantzsch synthesis is believed to proceed through the formation of a Knoevenagel condensation product and an enamine intermediate.[6] These two intermediates then react in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. Subsequent oxidation yields the aromatic pyridine.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [4]

-

Materials:

-

Ethyl acetoacetate (2.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (20 mL)

-

-

Procedure:

-

To a 100 mL round-bottom flask, add ethyl acetoacetate, benzaldehyde, and ammonium acetate.

-

Add 20 mL of ethanol to the flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once complete (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Experimental Workflow:

| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol, reflux, 4-6h | >90 | [6] |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | PTSA, aqueous micelles, ultrasonic irradiation | 96 | [6] |

| Various aldehydes | Ethyl acetoacetate | Ammonium acetate | Zeolite, reflux | Good to excellent | [7] |

Indoles via Fischer Indole Synthesis from Arylhydrazines and Carbonyls

The Fischer indole synthesis is a classic and versatile method for preparing substituted indoles from the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[8]

Reaction Mechanism:

The reaction begins with the formation of a phenylhydrazone from the condensation of an arylhydrazine with an aldehyde or ketone.[9] The phenylhydrazone then tautomerizes to an enehydrazine, which undergoes a[9][9]-sigmatropic rearrangement.[10] Subsequent rearomatization, cyclization, and elimination of ammonia yield the indole product.[10]

Experimental Protocol: General Procedure [9]

-

Materials:

-

Arylhydrazine

-

Aldehyde or Ketone

-

Acid catalyst (e.g., zinc chloride, polyphosphoric acid)

-

Solvent (e.g., acetic acid)

-

-

Procedure:

-

The arylhydrazine and the carbonyl compound are typically heated in a solvent such as acetic acid to form the phenylhydrazone in situ.

-

An acid catalyst is added to the reaction mixture.

-

The mixture is heated to induce the rearrangement and cyclization.

-

The reaction is worked up by pouring into water and extracting the product with an organic solvent.

-

The product is purified by chromatography or recrystallization.

-

Experimental Workflow:

| Arylhydrazine | Carbonyl Compound | Catalyst | Conditions | Yield (%) | Reference |

| Phenylhydrazine | Pyruvic acid | Zinc chloride | Heat | Low (5%) | [9] |

| Arylhydrazine HCl salts | Nitriles + Organometallics | Acidic | 15h for Fischer indole step | Not specified | [11] |

| Phenylhydrazine | Various ketones/aldehydes | Various (ZnCl₂, PPA) | Heat | Varies | [8][9] |

Synthesis of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are integral components of numerous natural products and pharmaceuticals. This section focuses on the synthesis of furans and oxazoles.

Furans via Paal-Knorr Synthesis from 1,4-Dicarbonyl Compounds

Similar to pyrrole synthesis, the Paal-Knorr synthesis can be employed to produce furans from 1,4-dicarbonyl compounds. This method involves the acid-catalyzed cyclization and dehydration of the dicarbonyl starting material.[12]

Reaction Mechanism:

The reaction proceeds via the protonation of one carbonyl group, followed by the nucleophilic attack of the enol form of the other carbonyl to form a cyclic hemiacetal. Subsequent dehydration yields the furan ring.

Experimental Protocol: General Procedure [12]

-

Materials:

-

1,4-Dicarbonyl compound

-

Acid catalyst (e.g., sulfuric acid, phosphoric acid)

-

Dehydrating agent (e.g., phosphorus pentoxide)

-

-

Procedure:

-

The 1,4-dicarbonyl compound is heated in the presence of a strong acid and a dehydrating agent.

-

The reaction is typically run neat or in a high-boiling solvent.

-

The furan product is isolated by distillation or extraction.

-

Purification is achieved by distillation or chromatography.

-

Experimental Workflow:

| Starting Material | Conditions | Yield (%) | Reference |

| 2-Furancarboxylic acid | Heat with copper catalyst in quinoline | 72-78 | [5] |

| Furfural | Decarbonylation over metal oxide catalyst | Industrial scale | [13] |

| 1,3-Butadiene | Copper-catalyzed oxidation | Not specified | [12] |

Oxazoles via Robinson-Gabriel Synthesis from 2-Acylamino-ketones

The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole, requiring a cyclodehydrating agent.[14]

Reaction Mechanism:

The mechanism involves the formation of an enol or enolate, which attacks the amide carbonyl. The resulting intermediate then dehydrates to form the aromatic oxazole ring.

Experimental Protocol: Classic Robinson-Gabriel Synthesis [9]

-

Materials:

-

2-Acylamino-ketone

-

Acetic anhydride

-

Concentrated sulfuric acid

-

-

Procedure:

-

To a solution of the 2-acylamino-ketone in acetic anhydride, add concentrated sulfuric acid dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then heat to 90-100°C.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it onto ice.

-

Neutralize with a base and extract the product.

-

Purify by column chromatography or recrystallization.

-

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 13. Furan synthesis - chemicalbook [chemicalbook.com]

- 14. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

The Strategic Utility of 3-Bromo-1,7-naphthyridin-8(7H)-one as a Versatile Building Block in Drug Discovery

For Immediate Release

[City, State] – December 28, 2025 – In the landscape of medicinal chemistry and drug development, the strategic selection of core molecular scaffolds is paramount to the successful discovery of novel therapeutics. Among the myriad of heterocyclic structures, the 1,7-naphthyridine core has emerged as a privileged motif, with its derivatives demonstrating a wide array of biological activities. This technical guide focuses on a key intermediate, 3-Bromo-1,7-naphthyridin-8(7H)-one , and its pivotal role as a versatile building block for the synthesis of potent and selective bioactive molecules, particularly in the realm of oncology.

The inherent chemical architecture of 3-Bromo-1,7-naphthyridin-8(7H)-one, featuring a reactive bromine atom at the C3 position, presents a prime handle for a variety of cross-coupling reactions. This strategic placement allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of the chemical space around the 1,7-naphthyridin-8(7H)-one core to optimize biological activity and pharmacokinetic properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this building block is essential for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1375301-90-8 | ChemScene |

| Molecular Formula | C₈H₅BrN₂O | ChemScene |

| Molecular Weight | 225.04 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | ChemScene |

| logP | 1.6856 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

Synthesis of the Core Building Block

The synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one has been reported, providing a reliable route to access this key intermediate for further chemical elaboration.

Experimental Protocol: Synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one

A detailed synthetic protocol is crucial for the successful and reproducible synthesis of the title compound. The following procedure is based on established literature methods.

Materials:

-

5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide

-

Tetrahydrofuran (THF)

-

Potassium tert-butoxide (KOtBu)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Dissolve 5-Bromo-3-methylpyridine-2-carboxylic acid 1-dimethylaminomethyl-(E)-imide (2.5 g, 9.25 mmol) in THF (20 mL).

-

Prepare a solution of KOtBu (1.565 g, 13.05 mmol) in THF (30 mL).

-

Add the KOtBu solution dropwise to the stirred solution of the starting material.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the reaction mixture to 7 using concentrated HCl.

-

Concentrate the reaction mixture to obtain a brown solid.

-

Wash the solid with water (10 mL) and collect by filtration to yield 3-bromo-1,7-naphthyridin-8-(7H)-one (2 g, 8 mmol).

Characterization Data:

-

HPLC Retention Time (RtH9): 0.56 min

-

ESIMS: [M+H]⁺ peaks at 224.8 and 226.8 (indicating the presence of one bromine atom)

-

¹H-NMR (400 MHz, DMSO-d₆): δ 11.9 (s, 1H), 8.85 (s, 1H), 8.50 (s, 1H), 7.43 (d, 1H), 6.67 (d, 1H)

Application in the Synthesis of Bioactive Molecules

The true value of 3-Bromo-1,7-naphthyridin-8(7H)-one lies in its utility as a scaffold for generating libraries of compounds for biological screening. The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, and amino substituents, respectively. These reactions are fundamental in modern drug discovery for creating diverse molecular libraries.

Logical Workflow for Derivatization

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-1,7-naphthyridin-8(7H)-one with various arylboronic acids.

Materials:

-

3-Bromo-1,7-naphthyridin-8(7H)-one

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Na₂CO₃ (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add 3-Bromo-1,7-naphthyridin-8(7H)-one, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-Bromo-1,7-naphthyridin-8(7H)-one with a variety of amines.

Materials:

-

3-Bromo-1,7-naphthyridin-8(7H)-one

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Cs₂CO₃ (1.5 equivalents)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To a reaction vessel, add 3-Bromo-1,7-naphthyridin-8(7H)-one, Cs₂CO₃, and Xantphos.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add Pd₂(dba)₃ and the amine.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Biological Significance of Naphthyridine Derivatives

Derivatives of the broader naphthyridine class of compounds have demonstrated significant potential in oncology by targeting key signaling pathways involved in cell proliferation and survival.[1][2] Specifically, many naphthyridine-based compounds have been identified as potent kinase inhibitors.[1][2]

Potential Signaling Pathway Modulation

While specific quantitative data for derivatives of 3-Bromo-1,7-naphthyridin-8(7H)-one are not yet widely published, the established precedent for related naphthyridinone scaffolds as kinase inhibitors provides a strong rationale for its use in the discovery of novel anticancer agents. For example, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent c-Kit and VEGFR-2 kinase inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[1][2] This underscores the potential of the 1,7-naphthyridine scaffold in generating highly active kinase inhibitors.

Conclusion

3-Bromo-1,7-naphthyridin-8(7H)-one represents a strategically important and highly versatile building block for medicinal chemists and drug discovery professionals. Its amenability to robust and high-yielding cross-coupling reactions allows for the efficient generation of diverse libraries of novel compounds. The proven track record of the broader naphthyridine class as potent kinase inhibitors provides a strong impetus for the continued exploration of derivatives of this core in the search for next-generation therapeutics, particularly in the field of oncology. Further research into the synthesis and biological evaluation of derivatives of 3-Bromo-1,7-naphthyridin-8(7H)-one is warranted and holds significant promise for the discovery of new and effective medicines.

References

Navigating the Solubility Landscape of 3-Bromo-1,7-naphthyridin-8(7H)-one: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. This technical guide provides an in-depth overview of the solubility of 3-Bromo-1,7-naphthyridin-8(7H)-one in organic solvents, addressing the core requirements of data presentation and experimental protocols for its determination.

While specific quantitative solubility data for 3-Bromo-1,7-naphthyridin-8(7H)-one is not extensively available in public literature, this guide outlines the established methodologies for its determination. Furthermore, it provides a framework for researchers to generate and present their own solubility data in a structured and comparable manner.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of 3-Bromo-1,7-naphthyridin-8(7H)-one provides essential context for its behavior in various solvents.

| Property | Value | Source |

| CAS Number | 1375301-90-8 | ChemScene |

| Molecular Formula | C₈H₅BrN₂O | ChemScene |

| Molecular Weight | 225.04 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | ChemScene |

| Predicted LogP | 1.6856 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

Solubility in Organic Solvents: A Data Framework

The following table is presented as a template for researchers to systematically record and compare the solubility of 3-Bromo-1,7-naphthyridin-8(7H)-one across a range of common organic solvents. This standardized format facilitates data comparison and aids in the selection of appropriate solvent systems for various applications, from chemical synthesis to biological assays.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Dichloromethane (DCM) | 25 | |||

| Tetrahydrofuran (THF) | 25 |

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is paramount for obtaining reliable solubility data. The following outlines a general and widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in an organic solvent.[1]

Objective: To determine the saturation concentration of 3-Bromo-1,7-naphthyridin-8(7H)-one in a specific organic solvent at a controlled temperature.

Materials:

-

3-Bromo-1,7-naphthyridin-8(7H)-one (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 3-Bromo-1,7-naphthyridin-8(7H)-one to a vial containing a known volume of the organic solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid. For finer suspensions, centrifugation at the same temperature can be employed to separate the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of 3-Bromo-1,7-naphthyridin-8(7H)-one in the solvent, expressed in mg/mL or mM, based on the measured concentration and the dilution factor.

Visualizing Experimental Workflows and Potential Biological Context

To further aid researchers, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solubility screening and a hypothetical signaling pathway that could be targeted by a naphthyridinone derivative, given their known potential as kinase inhibitors.

Caption: General workflow for experimental solubility determination.

While the specific signaling pathways affected by 3-Bromo-1,7-naphthyridin-8(7H)-one are not yet elucidated, the broader class of naphthyridine derivatives has shown potential as anticancer agents, often by targeting signaling pathways crucial for cancer cell proliferation.[2] The following diagram illustrates a generic kinase signaling pathway that could be a target for such a compound.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The successful development of 3-Bromo-1,7-naphthyridin-8(7H)-one as a research tool or therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties, with solubility being a cornerstone. While specific quantitative data remains to be broadly published, the experimental framework and data presentation standards outlined in this guide provide a robust foundation for researchers to generate, interpret, and share their findings. This systematic approach will undoubtedly accelerate the exploration of this and other novel chemical entities within the drug discovery and development pipeline.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-1,7-naphthyridin-8(7H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-1,7-naphthyridin-8(7H)-one. The 1,7-naphthyridin-8(7H)-one scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization at the C-3 position via Suzuki coupling allows for the synthesis of diverse libraries of compounds for drug discovery programs.

Introduction